![molecular formula C13H15NO3 B2632076 N-(3-Methoxy-3,4-dihydro-2H-chromen-4-yl)prop-2-enamide CAS No. 2361641-33-8](/img/structure/B2632076.png)
N-(3-Methoxy-3,4-dihydro-2H-chromen-4-yl)prop-2-enamide
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Overview
Description
N-(3-Methoxy-3,4-dihydro-2H-chromen-4-yl)prop-2-enamide , commonly referred to as methoxychromene propenamide , is a synthetic organic compound. It belongs to the class of coumarin derivatives , which are oxygen-containing heterocycles. Coumarins have been widely studied due to their valuable biological and pharmaceutical properties. Over 1300 coumarin derivatives have been identified, many of which are obtained from secondary metabolites in green plants, fungi, and bacteria .
Synthesis Analysis
Several synthetic routes exist for preparing methoxychromene propenamide. One approach involves the reaction of isatins with 1,2-dibromoalkanes , leading to the formation of a key intermediate, 1-(4-azidoalkyl)indoline-2,3-dione . Subsequently, the compound is further transformed to 4-(prop-2-ynyloxy)-2H-chromen-2-one . Additionally, click chemistry approaches have been employed to synthesize novel triazole-tethered isatin–coumarin hybrids .
Physical And Chemical Properties Analysis
- Melting Point : Approximately 268–270°C .
- NMR Spectra : The compound exhibits characteristic peaks in both 1H and 13C NMR spectra .
properties
IUPAC Name |
N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-12(15)14-13-9-6-4-5-7-10(9)17-8-11(13)16-2/h3-7,11,13H,1,8H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCRYIDVFDHXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COC2=CC=CC=C2C1NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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